(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
IUPAC Name |
1-methoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7(6-13-3)10-4-9-5-11-12-8(9)2/h5,7,10H,4,6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANRIVYHPMZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using a suitable alkyl halide, such as 3-methyl-1-bromopropane, in the presence of a base like potassium carbonate.
Amination: The alkylated pyrazole is reacted with an amine, such as 2-amino-1-methoxypropane, under reflux conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Antithrombotic Agents
One of the primary applications of pyrazole derivatives, including (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine, is in the development of antithrombotic agents. Research has demonstrated that pyrazole compounds can act as inverse agonists of the 5-HT receptor, which is involved in platelet activation and aggregation. For example, studies have shown that certain pyrazole derivatives exhibit significant inhibition of serotonin-amplified human platelet aggregation, indicating their potential as antithrombotic agents .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. The structural modifications in compounds like this compound may enhance their efficacy against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely studied. Compounds with a pyrazole core have shown to inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders .
Case Studies
Mechanism of Action
The mechanism by which (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound’s structure combines a pyrazole ring with a methoxyalkylamine side chain. Below is a comparison of key structural analogs:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound | 1-Methoxypropan-2-yl | C9H17N3O | 195.26* | Methoxy group enhances polarity | |
| (3-Methyl-1H-pyrazol-4-yl)methylamine | Oxolan-2-ylmethyl | C10H17N3O | 195.26 | Tetrahydrofuran group increases rigidity | |
| (3-Methyl-1H-pyrazol-4-yl)methylamine | 3-Methylbutan-2-yl | C10H19N3 | 181.28 | Branched alkyl chain improves lipophilicity | |
| [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine | 4-Bromothiophen-2-yl | C10H12BrN3S | 287.25 | Bromothiophene enhances electronic diversity | |
| Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine | Ethyl, propyl | C10H20ClN3 | 217.74 | Simple alkyl chains reduce steric hindrance |
*Note: The molecular weight of the target compound is inferred from analogs due to incomplete data in .
Key Observations:
- Rigidity : The oxolan-2-ylmethyl group (tetrahydrofuran) in introduces conformational constraints, which may affect binding affinity in biological systems.
- Electronic Effects : The bromothiophene substituent in provides electron-withdrawing properties, altering reactivity and interaction with biological targets.
Physicochemical and Spectral Properties
- Melting Points : Analogs such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C , while N-isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has a higher melting point (129–131°C) due to nitro group stabilization . The target compound’s melting point is unreported but expected to fall within this range.
- NMR Trends : Pyrazole protons in analogs resonate at δ 7.96–9.48 ppm , while methoxy groups typically appear at δ 3.2–3.5 ppm.
Biological Activity
The compound (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- The methoxypropan group contributes to the hydrophobic interactions, enhancing the compound's bioavailability.
- The pyrazole moiety is known for its role in various biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of nitric oxide (NO) and prostaglandin E2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in inflammatory pathways .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory | |
| 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Higher anti-inflammatory activity than diclofenac sodium |
2. Antioxidant Activity
Pyrazole derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The presence of the methoxy group enhances electron donation capability, thereby improving antioxidant activity.
3. Antitumor Activity
Preliminary studies indicate that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells has been attributed to the modulation of signaling pathways involved in cell survival and proliferation .
The mechanisms through which this compound exerts its biological effects include:
Inhibition of Enzymatic Pathways
The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as:
- Inducible Nitric Oxide Synthase (iNOS) : Reduces NO production.
- Cyclooxygenase (COX) : Inhibits prostaglandin synthesis.
Modulation of Signaling Pathways
Research suggests that this compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and tumorigenesis .
Case Studies
A notable study evaluated a series of aminomethyl derivatives related to pyrazoles, revealing that modifications in the structure significantly impacted their anti-inflammatory efficacy. The study found that certain derivatives exhibited greater potency than established anti-inflammatory drugs like diclofenac sodium .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine?
- Methodology :
- Nucleophilic substitution : React 3-methyl-1H-pyrazole-4-carbaldehyde with 1-methoxypropan-2-amine in the presence of a reducing agent (e.g., NaBH4) under inert conditions. Purify via column chromatography (ethanol/hexane gradient) .
- Cross-coupling : Use copper(I) bromide and cesium carbonate as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and acid-base purification .
- Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 35–50°C |
| Catalyst | CuBr/Cs2CO3 |
| Yield | 17–23% |
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm amine and pyrazole proton environments (δ 2.1–3.5 ppm for methoxy and methyl groups; δ 7.2–7.8 ppm for pyrazole protons) .
- HRMS : Validate molecular weight (e.g., observed m/z 215 [M+H]+ vs. theoretical 214.25 g/mol) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
Q. What safety precautions are required during handling?
- PPE : Use P95/P1 respirators for aerosolized particles; wear nitrile gloves and full-body chemical-resistant suits .
- Ventilation : Conduct reactions in fume hoods with <5 ppm airborne exposure limits .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate binding affinity with biological targets (e.g., σ1 receptors) .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) .
- Case Study : Pyrazole derivatives show σ1 receptor antagonism (IC50 < 100 nM) via hydrophobic interactions .
Q. What strategies resolve contradictions in reported pharmacological data?
- Data Analysis :
- Compare IC50 values across cell lines (e.g., human vs. murine models) to assess species-specific effects .
- Validate anti-inflammatory activity using COX-2 inhibition assays (ELISA) and in vivo edema models .
- Table : Bioactivity Discrepancies
| Assay Type | Reported IC50 | Source |
|---|---|---|
| σ1 Receptor | 12 nM | Díaz et al. |
| COX-2 Inhibition | 480 nM | Aggarwal et al. |
Q. Can this compound be functionalized for CO2 capture applications?
- Experimental Design :
- Impregnate mesoporous carbon with the amine derivative (23–50 wt.%) and test CO2 adsorption at 5 psi using gravimetric analysis .
- Compare with activated MDEA (aMDEA-MC), which achieves 2.63 mmol CO2/g adsorption .
- Key Metrics :
| Adsorbent | CO2 Capacity (mmol/g) |
|---|---|
| Target Compound | Pending validation |
| aMDEA-MC | 2.63 |
Q. How to assess stability under varying pH and temperature conditions?
- Protocol :
- Incubate the compound in buffers (pH 2–12) at 25–60°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Results : Stable in neutral conditions; hydrolyzes at pH < 3 (t1/2 = 4.2 hours) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
